N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide
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Description
N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15NO2S and its molecular weight is 285.36. The purity is usually 95%.
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Scientific Research Applications
Scalable Synthesis for VEGFR Inhibition
The development of scalable synthesis methods for compounds structurally related to N-((2,5-dimethylfuran-3-yl)methyl)benzo[b]thiophene-2-carboxamide has been crucial in the field of medicinal chemistry, especially for Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. A study by R. Scott et al. (2006) detailed a kilogram-scale synthesis of a VEGFR inhibitor, showcasing the importance of such compounds in therapeutic applications, particularly in cancer treatment and angiogenesis modulation (R. Scott et al., 2006).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds derived from structural analogs demonstrates the versatility of these molecules in creating new pharmacologically active agents. For instance, A. Abu‐Hashem et al. (2020) have synthesized novel benzodifuranyl and thiazolopyrimidines with potential anti-inflammatory and analgesic properties, highlighting the broad applicability of such frameworks in drug discovery (A. Abu‐Hashem et al., 2020).
Chemical Characterization and Bioactivity
The chemical characterization and evaluation of bioactivity of compounds featuring benzothiophene carboxamide motifs reveal their potential in various biological applications. Studies have focused on the synthesis, characterization, and antimicrobial evaluation of such compounds, exploring their effectiveness against different microbial strains and highlighting their potential in addressing antibiotic resistance challenges. For example, the work on thiophene-3-carboxamide derivatives by Vasu et al. (2003) and their observed antibacterial and antifungal activities underscore the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2003).
Molecular Docking and Anticancer Activity
Molecular docking studies and the evaluation of anticancer activity of thiophene-2-carboxamide Schiff base derivatives, as investigated by Naghmana Kausar et al. (2021), demonstrate the utility of these compounds in cancer research. By inhibiting cholinesterase enzymes, these compounds not only present a novel approach to cancer therapy but also contribute to the understanding of cancer biology at the molecular level (Naghmana Kausar et al., 2021).
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-10-7-13(11(2)19-10)9-17-16(18)15-8-12-5-3-4-6-14(12)20-15/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAAYMBGJDOLMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.